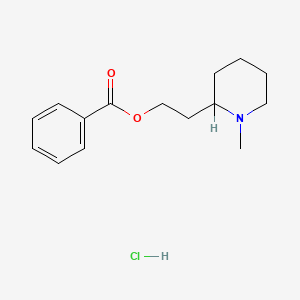
beta-(1-Methyl-2-piperidyl)ethyl benzoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-(1-Methyl-2-piperidyl)ethyl benzoate hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmacology due to their unique structural properties . This compound is characterized by the presence of a piperidine ring, a benzoate ester, and a hydrochloride salt, which contribute to its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-(1-Methyl-2-piperidyl)ethyl benzoate hydrochloride typically involves the esterification of benzoic acid with beta-(1-Methyl-2-piperidyl)ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Beta-(1-Methyl-2-piperidyl)ethyl benzoate hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various piperidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects, such as analgesic and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of beta-(1-Methyl-2-piperidyl)ethyl benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring in the compound is known to interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity . Additionally, the benzoate ester may contribute to the compound’s ability to penetrate biological membranes and exert its effects at the cellular level .
Comparación Con Compuestos Similares
- Beta-(1-Methyl-2-piperidyl)ethyl acetate hydrochloride
- Beta-(1-Methyl-2-piperidyl)ethyl propionate hydrochloride
- Beta-(1-Methyl-2-piperidyl)ethyl butyrate hydrochloride
Comparison: Beta-(1-Methyl-2-piperidyl)ethyl benzoate hydrochloride is unique due to the presence of the benzoate ester, which imparts distinct chemical and biological properties compared to its acetate, propionate, and butyrate counterparts . The benzoate ester may enhance the compound’s lipophilicity and membrane permeability, potentially leading to different pharmacokinetic and pharmacodynamic profiles .
Propiedades
Número CAS |
78219-36-0 |
|---|---|
Fórmula molecular |
C15H22ClNO2 |
Peso molecular |
283.79 g/mol |
Nombre IUPAC |
2-(1-methylpiperidin-2-yl)ethyl benzoate;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-16-11-6-5-9-14(16)10-12-18-15(17)13-7-3-2-4-8-13;/h2-4,7-8,14H,5-6,9-12H2,1H3;1H |
Clave InChI |
PHCOLMJKQSCWFD-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCCC1CCOC(=O)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bromo-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline](/img/structure/B14436350.png)
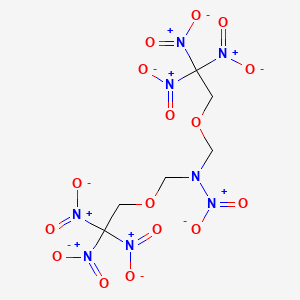

![6,9,9-Trimethylspiro[4.5]deca-3,6-dien-2-one](/img/structure/B14436357.png)
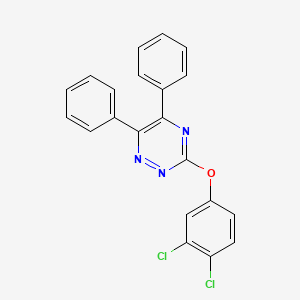
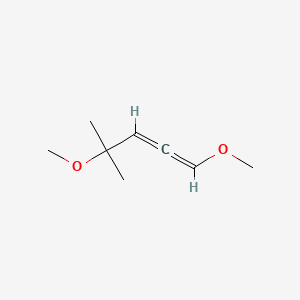
![9,9-Dimethylbicyclo[3.3.1]nonane](/img/structure/B14436375.png)

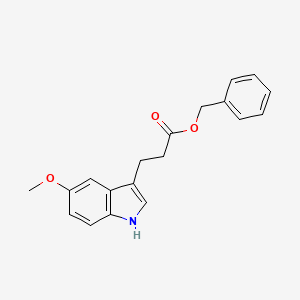

![N,N-Dimethyl-4-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline](/img/structure/B14436399.png)
![1-[[2-(Benzoyloxy)ethoxy]methyl]-5-methyluracil](/img/structure/B14436406.png)
![4-[2-(4-Phenyl-1H-pyrazol-1-yl)ethoxy]phenol](/img/structure/B14436412.png)
